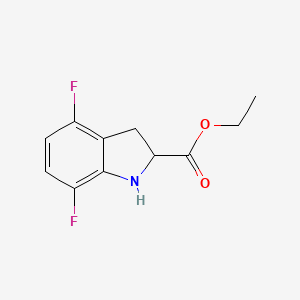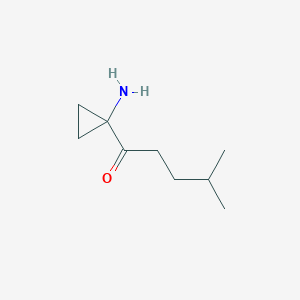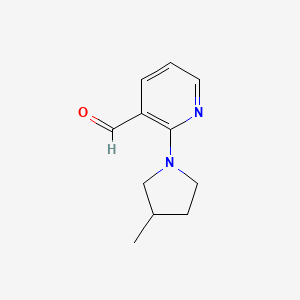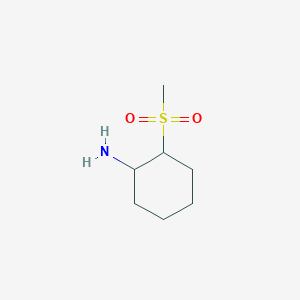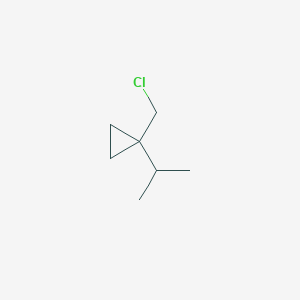
1-(Chloromethyl)-1-(propan-2-yl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-(propan-2-yl)cyclopropane is an organic compound featuring a cyclopropane ring substituted with a chloromethyl group and an isopropyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(propan-2-yl)cyclopropane can be achieved through various methods:
Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-1-(propan-2-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophiles: Reagents like sodium azide, potassium cyanide, or amines can be used for substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reagents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield an amine derivative of the cyclopropane compound.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-1-(propan-2-yl)cyclopropane can have various applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine: Cyclopropane derivatives are often studied for their biological activity, including potential pharmaceutical applications.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-(propan-2-yl)cyclopropane would depend on its specific interactions with molecular targets. For example, if used in a biological context, it might interact with enzymes or receptors, altering their activity through covalent modification or other mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)-1-(propan-2-yl)cyclopropane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-1-(methyl)cyclopropane: Similar structure but with a methyl group instead of an isopropyl group.
Eigenschaften
Molekularformel |
C7H13Cl |
|---|---|
Molekulargewicht |
132.63 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-propan-2-ylcyclopropane |
InChI |
InChI=1S/C7H13Cl/c1-6(2)7(5-8)3-4-7/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
YCPDXGWFSGPCPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


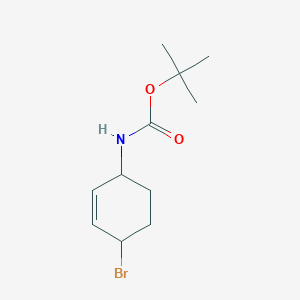

![2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B13181664.png)
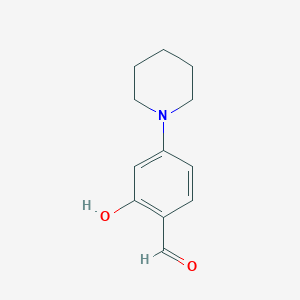



![1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL](/img/structure/B13181694.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline](/img/structure/B13181695.png)
![Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181702.png)
